Cas no 2168896-11-3 (3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane)

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane
- 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane
- 2168896-11-3
- EN300-1279538
-
- インチ: 1S/C13H26N2O/c1-10(2)11-12(3,4)9-16-13(15-11)5-7-14-8-6-13/h10-11,14-15H,5-9H2,1-4H3
- InChIKey: TZFIIFARCDWCDW-UHFFFAOYSA-N
- SMILES: O1CC(C)(C)C(C(C)C)NC21CCNCC2
計算された属性
- 精确分子量: 226.204513457g/mol
- 同位素质量: 226.204513457g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 33.3Ų
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279538-1.0g |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1279538-5000mg |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 5000mg |
$5179.0 | 2023-10-01 | ||
Enamine | EN300-1279538-250mg |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 250mg |
$1642.0 | 2023-10-01 | ||
Enamine | EN300-1279538-2500mg |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 2500mg |
$3501.0 | 2023-10-01 | ||
Enamine | EN300-1279538-50mg |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 50mg |
$1500.0 | 2023-10-01 | ||
Enamine | EN300-1279538-10000mg |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 10000mg |
$7681.0 | 2023-10-01 | ||
Enamine | EN300-1279538-500mg |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 500mg |
$1714.0 | 2023-10-01 | ||
Enamine | EN300-1279538-100mg |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 100mg |
$1572.0 | 2023-10-01 | ||
Enamine | EN300-1279538-1000mg |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |
2168896-11-3 | 1000mg |
$1785.0 | 2023-10-01 |
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
8. Book reviews
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecaneに関する追加情報
Introduction to 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane (CAS No. 2168896-11-3)
The compound 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane, identified by its CAS number 2168896-11-3, represents a fascinating molecular architecture that has garnered significant attention in the field of medicinal chemistry and chemical biology. This spirocyclic oxadiazine derivative combines a rigid spiro framework with functionalized aliphatic and heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and material science applications.
At the core of its structural design lies the spiro[5.5]undecane backbone, which provides exceptional stability and conformational rigidity. This spirocyclic scaffold is further modified by the incorporation of an oxa-diazaspiro system, introducing nitrogen atoms that can engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of two methyl groups at the C3 position enhances lipophilicity, while the propan-2-yl substituent at the C4 position introduces additional conformational flexibility and potential for metabolic stability.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such complex molecules. Studies indicate that the rigid spirocore of 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane could facilitate tight binding to protein targets, a key criterion for effective drug candidates. The oxadiazine ring system, in particular, has been shown to exhibit favorable interactions with nucleophilic residues in enzymes and receptors, making it a versatile scaffold for designing modulators of biological pathways.
In the realm of medicinal chemistry, spirocyclic compounds have emerged as a privileged class of molecules due to their unique structural features and biological activities. The spiro[5.5]undecane moiety is known for its ability to mimic natural product scaffolds while providing enhanced metabolic stability. This has led to its incorporation in numerous drug candidates targeting diverse therapeutic areas, including oncology, inflammation, and neurodegeneration. The oxadiazine component further expands the chemical space available for drug design by introducing nitrogen atoms capable of forming hydrogen bonds or participating in π-stacking interactions.
One particularly intriguing aspect of 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane is its potential as a building block for more complex derivatives. By leveraging its rigid core and functionalizable substituents, chemists can generate libraries of analogs with tailored properties for specific biological targets. For instance, modifications at the C4 or C7 positions could introduce additional hydrogen bond donors or acceptors to enhance binding affinity to a particular enzyme or receptor.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The spirocyclic framework requires careful control over reaction conditions to ensure high yield and purity. However, recent reports highlight novel synthetic strategies that have improved access to such complex molecules through transition-metal-catalyzed reactions or intramolecular cyclizations. These advances not only streamline the preparation process but also open doors for further derivatization and optimization.
In terms of biological activity, preliminary studies on related spirocyclic oxadiazines have revealed promising results in modulating enzyme activity and receptor binding. For example, derivatives with similar scaffolds have shown inhibitory effects on kinases and proteases relevant to cancer therapy. While no definitive data are available yet on 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane, its structural features suggest potential applications in similar therapeutic contexts.
The growing interest in spirocyclic compounds is also driven by their potential as materials with unique properties beyond pharmaceutical applications. For instance, these molecules can exhibit unusual electronic characteristics due to their rigid structures and conjugated systems, making them candidates for organic semiconductors or liquid crystals. Additionally, their ability to self-assemble into ordered structures could be exploited in nanotechnology applications.
As computational methods continue to evolve, virtual screening techniques are becoming increasingly powerful tools for identifying promising hits from large chemical libraries. 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane could serve as a starting point for de novo design or scaffold hopping strategies aimed at discovering novel bioactive molecules with improved pharmacological profiles.
In conclusion,3,3-dimethyl-4-(propan-2-y l)-1-o x a - 5 , 9 - diazas pi ro [ 5 . 5 ] und e c ane ( C A S N o . 2 1 6 8 8 9 6 - 1 1 - 3 ) represents a structurally intriguing compound with significant potential in medicinal chemistry and materials science. Its unique combination of functional groups and rigid spirocore makes it an attractive candidate for further exploration through both experimental synthesis and computational modeling.
2168896-11-3 (3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane) Related Products
- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)
- 2413574-64-6(LpxC-IN-10)
- 36332-93-1(18-methylicosanoic Acid)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)
- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 1518486-61-7(1-(2-Amino-4-chlorophenyl)-2-ethoxy-ethanone)
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)




